molecular formula C17H21N9O B12267266 4-[2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

4-[2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B12267266
M. Wt: 367.4 g/mol
InChI Key: YTLTURSTQMMESO-UHFFFAOYSA-N
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Description

4-[2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multi-step reactions. One common method includes the condensation of enaminonitrile with urea under acidic conditions, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine scaffold .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and ultrasonic irradiation have been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

4-[2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has been extensively studied for its potential in:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins, which is crucial for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine stands out due to its high specificity and potency as a CDK2 inhibitor, making it a promising candidate for targeted cancer therapies .

Properties

Molecular Formula

C17H21N9O

Molecular Weight

367.4 g/mol

IUPAC Name

4-[2-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C17H21N9O/c1-2-18-17(22-14(1)24-7-9-27-10-8-24)26-5-3-25(4-6-26)16-13-11-21-23-15(13)19-12-20-16/h1-2,11-12H,3-10H2,(H,19,20,21,23)

InChI Key

YTLTURSTQMMESO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3)C4=NC=CC(=N4)N5CCOCC5

Origin of Product

United States

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